Acetic acid;manganese(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide

描述

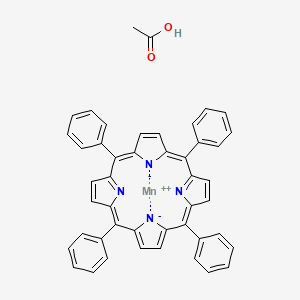

Acetic acid, manganese(2+), and 5,10,15,20-tetraphenylporphyrin-22,24-diide (TPP-2) are important components of the chemical synthesis process. Acetic acid is a colorless liquid with a pungent odor and sour taste that is used in a variety of applications, including food preservation and pharmaceuticals. Manganese(2+) is a naturally occurring ion and is used in a variety of industrial processes, such as steel production and water treatment. TPP-2 is a porphyrin derivative that is used in a variety of scientific research applications and is known for its high solubility in aqueous solutions.

科学研究应用

Subheading

Oxidation of HydrocarbonsA study by Leduc et al. (1988) describes a biomimetic electrochemical system that uses manganese tetraphenylporphyrin chloride, imidazole, and acetic acid for the activation of dioxygen and oxidation of hydrocarbons. The system successfully epoxidizes alkenes and oxidizes alkanes into alcohols and ketones.

Spectroscopic and AFM Characterization of Manganese Porphyrins

Subheading

Optoelectronic and Surface PropertiesThe work by Fagadar-Cosma et al. (2009) focuses on manganese complexes of tetraphenylporphyrin and their hybrid silica nanomaterials. These materials exhibit bathochromic and hyperchromic effects, orientation of aggregates on surfaces as shown by AFM images, and potential applications in medicine, sensor formulation, and environmental-friendly catalysts for photodegradation of organic compounds.

Biomimetic Decarboxylation of Carboxylic Acids

Subheading

Catalytic DecarboxylationGholamreza and Roxana (2008) conducted a study on the use of manganese(III) meso-tetraphenylporphyrin acetate as a catalyst for the oxidative decarboxylation of carboxylic acids. This method, employing biologically relevant manganese porphyrins, demonstrates efficient carbonyl product formation and highlights the catalyst's selectivity and benign nature (Gholamreza & Roxana, 2008).

Organized Monolayer Films as Supported Oxidation Catalysts

Subheading

Monolayer Films for CatalysisA study by Benitez et al. (2002) explored the preparation of organized monolayer films of manganese tetraphenylporphyrin as supported oxidation catalysts. These films demonstrated enhanced activity in organic oxidations, providing insights into the design of supported molecular catalyst systems.

REDOX and Selective Oxidation Properties

Subheading

Catalytic Oxidation ActivitySaikia and Srinivas (2009) investigated manganese complexes of tetraphenylporphyrin grafted on SBA-15 with different functional groups. The study revealed that the acido-basic properties of the support influenced the oxidation state, redox behavior, and selective oxidation properties of the Mn complexes, offering insights into regio-, stereo-, and chemoselective oxidation (Saikia & Srinivas, 2009).

属性

IUPAC Name |

acetic acid;manganese(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H28N4.C2H4O2.Mn/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;1-2(3)4;/h1-28H;1H3,(H,3,4);/q-2;;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFMFSWMECMUSKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H32MnN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

727.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetic acid;manganese(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[1-(2,4-Difluorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1418963.png)

![2-(Methylamino)-2-[2-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1418968.png)